(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum
Brand Name: Vulcanchem
CAS No.: 14075-08-2
VCID: VC20985249
InChI: InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);
SMILES: C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2]
Molecular Formula: C32H18N8Pt
Molecular Weight: 709.6 g/mol

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum

CAS No.: 14075-08-2

Cat. No.: VC20985249

Molecular Formula: C32H18N8Pt

Molecular Weight: 709.6 g/mol

* For research use only. Not for human or veterinary use.

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum - 14075-08-2

Specification

CAS No. 14075-08-2
Molecular Formula C32H18N8Pt
Molecular Weight 709.6 g/mol
IUPAC Name 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum
Standard InChI InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);
Standard InChI Key SRDWTNKUMAVYCC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2]
Canonical SMILES C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt]

Introduction

The compound "(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum" refers to a platinum phthalocyanine complex. Phthalocyanines are a class of macrocyclic compounds known for their extensive applications in fields such as catalysis, electronics, and medicine due to their unique optical and electrical properties. Platinum phthalocyanines, in particular, have been explored for their potential in photodynamic therapy and as antitumor agents.

Synthesis and Characterization

The synthesis of platinum phthalocyanines typically involves the reaction of phthalocyanine precursors with platinum salts. Characterization methods include infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and X-ray absorption spectroscopy (XAS) techniques like XANES and EXAFS .

Biological Applications

Platinum phthalocyanines have been investigated for their antitumor properties. These compounds can exhibit cytostatic effects on cancer cells, making them potential candidates for cancer therapy. For instance, tetrasulfonated platinum phthalocyanine has shown promising cytostatic action against breast cancer cell lines without harming normal cells at low concentrations .

CompoundConcentration (μM)Effect on Cancer CellsEffect on Normal Cells
Tetrasulfonated Platinum Phthalocyanine30Cytostatic actionNo antiproliferative effects

Research Findings and Future Directions

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